(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
描述
(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a thienopyridine-derived compound featuring a 2-chlorophenyl group attached to a methanone-substituted 6,7-dihydrothieno[3,2-c]pyridine scaffold. This structure places it within a class of molecules known for their pharmacological relevance, particularly in antiplatelet and enzyme inhibition applications.
属性
IUPAC Name |
(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-11(12)14(17)16-7-5-13-10(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVQOBKFAPHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552885 | |
| Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68559-48-8 | |
| Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 6,7-dihydrothieno[3,2-c]pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
化学反应分析
Nucleophilic Addition Reactions
The ketone group in the methanone bridge undergoes nucleophilic additions under basic or acidic conditions.
Key Insight : The electron-deficient carbonyl carbon facilitates nucleophilic attacks, but steric hindrance from the aromatic rings limits reactivity with bulky reagents .
Electrophilic Aromatic Substitution
The 2-chlorophenyl and thienopyridine rings participate in halogenation and nitration:
| Reaction | Conditions | Position Substituted | Selectivity Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to chlorine | Directed by −Cl group |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Thienopyridine C3 | Enhanced by sulfur’s lone pairs |
Mechanistic Detail :
-
Nitration occurs para to the −Cl group due to its meta-directing nature.
-
Bromination favors the thienopyridine’s C3 position due to sulfur’s electron-donating resonance effects .
Reduction of the Ketone Group
Catalytic hydrogenation selectively reduces the carbonyl to a methylene group:
| Reducing Agent | Catalyst | Temperature | Product | Purity |
|---|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol | 80°C | (2-Chlorophenyl)(thienopyridinyl)methane | 95% |
Limitation : Over-reduction of the thienopyridine ring is avoided by using mild conditions.
Ring-Opening Reactions
The thienopyridine moiety undergoes ring-opening under oxidative conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide derivative | Intermediate for SAR studies |
| Ozone | −78°C, then Zn/HOAc | Fragmented diketone | Degradation pathway analysis |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | 68% |
| Vinylboronic ester | PdCl₂(dppf), DMF | Alkene-functionalized analog | 55% |
Note : Prior bromination at the thienopyridine’s C3 position is required for effective cross-coupling.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| 1M HCl, reflux | Partial hydrolysis of ketone | Carboxylic acid derivative |
| 1M NaOH, RT | Stable for 24 hours | No significant decomposition |
Implication : The compound is more stable under basic conditions, making it suitable for alkaline reaction environments .
Industrial-Scale Reaction Optimization
For large-scale synthesis, continuous flow reactors achieve higher efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 89% |
| Purity | 92% | 98% |
Advantage : Flow chemistry minimizes side reactions and improves reproducibility .
科学研究应用
(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Clopidogrel and Vicagrel
Clopidogrel (methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate) shares the thienopyridine backbone but incorporates an ester group instead of a methanone. Vicagrel, a clopidogrel analogue, is hydrolyzed via carboxylesterase-2 (CES2) to form 2-oxoclopidogrel, highlighting the critical role of ester groups in prodrug activation .
Key Data:
Aryl-Substituted Analogues
describes compounds such as (3,4,5-trichlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, which exhibit enhanced platelet aggregation inhibition compared to clopidogrel. In contrast, the 2-chlorophenyl substituent in the target compound may optimize steric interactions while maintaining moderate lipophilicity (clogP ~3.2).
Heterocyclic Methanone Derivatives
The compound 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone (PDB ID: 1AJ) demonstrates bromodomain inhibition (Brd4 IC₅₀ = 120 nM), indicating that the methanone linker enables interactions with epigenetic targets . This contrasts with the target compound’s antiplatelet focus, underscoring the versatility of the thienopyridine scaffold.
Antiplatelet Activity
Clopidogrel and its analogues inhibit ADP-induced platelet aggregation via irreversible P2Y12 receptor binding. The target compound’s methanone group may reduce metabolic instability but could also limit covalent binding to the receptor, necessitating structural optimization for potency .
生物活性
The compound (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, also known as a derivative of Clopidogrel, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18ClNO2S
- Molecular Weight : 321.8 g/mol
- CAS Number : 120202-71-3
The biological activity of this compound is primarily linked to its role as an antiplatelet agent. It functions by inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation. This inhibition prevents thrombus formation, making it valuable in the treatment of cardiovascular diseases.
Biological Activity Overview
-
Antiplatelet Activity :
- The compound effectively inhibits platelet aggregation induced by ADP (adenosine diphosphate) and enhances blood flow in various models.
- Studies have shown that it reduces the risk of thrombotic events in patients with a history of myocardial infarction or stroke.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective properties, particularly in models of ischemic stroke. The compound may mitigate neuronal damage by reducing oxidative stress and inflammation.
-
Anticancer Properties :
- Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in certain cancer cell lines and inhibiting tumor growth.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiplatelet | P2Y12 receptor inhibition | PubChem , MDPI |
| Neuroprotective | Reduces oxidative stress | PMC |
| Anticancer | Induces apoptosis | ResearchGate |
Case Study 1: Antiplatelet Efficacy
A clinical trial evaluated the efficacy of this compound in patients undergoing percutaneous coronary intervention (PCI). The results indicated a significant reduction in major adverse cardiovascular events compared to placebo controls.
Case Study 2: Neuroprotection in Stroke Models
In animal models of ischemic stroke, administration of the compound resulted in a marked reduction in infarct size and improved neurological outcomes. The study highlighted its potential as a therapeutic agent for stroke management.
Case Study 3: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. Further research is needed to explore its efficacy in vivo.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using tetrahydrothieno[3,2-c]pyridine derivatives and 2-chlorobenzoyl chloride. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification via recrystallization in ethanol or ethyl acetate improves yields to ~85%. Monitoring reaction progress with TLC (mobile phase: n-hexane/ethyl acetate, 3:1 v/v) ensures intermediate stability .
Q. How is the structural identity of this compound confirmed in synthetic batches?
- Methodological Answer : Structural confirmation requires a combination of:
- FTIR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 750–760 cm⁻¹ (C-Cl stretch).
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), thienopyridine protons (δ 3.0–4.5 ppm), and a ketone carbon (δ ~200 ppm).
- Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles (e.g., C=O bond length ~1.21 Å) to validate stereochemistry .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use RP-HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 220 nm. Purity thresholds ≥99% are achieved via gradient elution (5–95% acetonitrile over 20 min). For trace impurities (<0.1%), LC-MS in positive ion mode identifies adducts (e.g., [M+H]⁺ at m/z 318) .
Advanced Research Questions
Q. How can degradation pathways of this compound under stress conditions be systematically analyzed?
- Methodological Answer : Follow ICH Q1A(R2) guidelines for forced degradation:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours. Major degradation products include 2-chlorobenzoic acid (via ketone hydrolysis) and thienopyridine derivatives.
- Oxidative stress : Treat with 3% H₂O₂ at 60°C for 6 hours, yielding sulfoxide derivatives (confirmed by MS: m/z 334).
- Photolysis : Expose to UV light (320–400 nm) for 48 hours to detect radical-mediated cleavage products .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
- Molecular Electrostatic Potential (MESP) : Highlights nucleophilic regions at the thienopyridine nitrogen and electrophilic sites at the ketone carbon.
- Fukui indices : Predict susceptibility to electrophilic attacks at the 2-chlorophenyl ring .
Q. How can enantiomeric impurities (e.g., R/S isomers) be resolved and quantified?
- Methodological Answer : Use chiral HPLC with a Chiralpak AD-H column (mobile phase: n-hexane/isopropanol, 85:15 v/v; flow rate: 1 mL/min). Retention times differentiate R- and S-enantiomers (~12.5 vs. 14.2 min). For quantification, calibrate with USP reference standards (e.g., Clopidogrel R-enantiomer, CAS 444728-15-8) .
Q. What strategies mitigate crystallization challenges during scale-up?
- Methodological Answer : Optimize solvent systems using ethyl acetate/methanol mixtures (7:3 v/v) to enhance nucleation. Control cooling rates (0.5°C/min) to avoid amorphous phases. For polymorph control, seed crystals of Form I (verified by PXRD peaks at 2θ = 8.4°, 12.7°, 17.9°) are introduced during crystallization .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
